Suzuki-Miyaura Coupling Reactivity: 5- vs 6-Bromoindazole
Under identical Suzuki-Miyaura cross-coupling conditions using precatalyst P1 or P2, 5-bromo-3-(trifluoromethyl)-1H-indazole (unprotected) demonstrates a quantifiably different reactivity profile compared to its 6-bromo-3-(trifluoromethyl)-1H-indazole positional isomer [1]. The difference in coupling yield is attributable to the distinct electronic environment of the 5-position versus the 6-position on the indazole scaffold [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield with aryl boronic acids |
|---|---|
| Target Compound Data | 78% isolated yield (representative coupling with phenylboronic acid derivative) |
| Comparator Or Baseline | 6-Bromo-3-(trifluoromethyl)-1H-indazole: 62% isolated yield under identical conditions |
| Quantified Difference | 16 percentage point difference; 1.26-fold yield advantage |
| Conditions | Unprotected indazole halides, precatalyst P1 or P2, mild reaction conditions, DME/H₂O solvent system with K₂CO₃ base |
Why This Matters
A 16-percentage-point yield differential directly impacts synthetic route economy, with higher yields reducing per-batch material costs and minimizing purification burden in multi-step syntheses.
- [1] Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 2013, 135, 12877-12885. Table 2: Substrate scope of indazole halides. View Source
